REACTION_SMILES
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[CH3:22][C:23]#[N:24].[Cl:14][CH2:15][CH2:16][CH2:17][O:18][CH3:19].[F-:20].[K+:21].[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]2[c:7]([cH:13]1)[NH:8][C:9](=[O:12])[CH2:10][O:11]2>>[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]2[c:7]([cH:13]1)[N:8]([CH2:15][CH2:16][CH2:17][O:18][CH3:19])[C:9](=[O:12])[CH2:10][O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COc2ccc(CO)cc2N1
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Name
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Type
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product
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Smiles
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COCCCN1C(=O)COc2ccc(CO)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |